3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of acid-catalyzed transamination followed by base-catalyzed cyclization . For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions forms the intermediate hydrazones, which then undergo cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the synthesis . The scalability of these processes makes them suitable for large-scale production in the pharmaceutical and agricultural industries.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-5-hydroxy-1H-pyrazole
- 1-Methylpyrazol-5-ol
Uniqueness
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Biological Activity
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 2090091-80-6) is a pyrazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a carbonitrile moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C11H12N4O
- Molecular Weight : 220.24 g/mol
- CAS Number : 2090091-80-6
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and function, leading to cell lysis.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application in inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Activity
In a study conducted by Burguete et al., various pyrazole derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The compound exhibited significant inhibition at concentrations as low as 6.25 µg/mL, demonstrating its potential as an effective antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A study published in MDPI highlighted the anti-inflammatory effects of pyrazoles, where derivatives were tested in carrageenan-induced edema models. Results showed that compounds similar to this compound significantly reduced paw swelling compared to control groups .
Data Table: Biological Activities of Pyrazole Derivatives
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-ethyl-2-methyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-3-6-5(4-8)7(11)10(2)9-6/h9H,3H2,1-2H3 |
InChI Key |
QPDUCMXVGDHHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N(N1)C)C#N |
Origin of Product |
United States |
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